2-(1-propylpyrrolidin-3-yl)ethanamine

Description

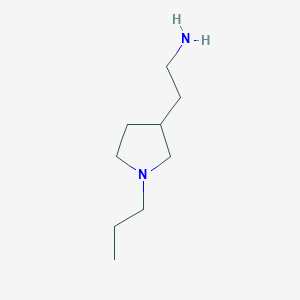

Structure

3D Structure

Properties

IUPAC Name |

2-(1-propylpyrrolidin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-6-11-7-4-9(8-11)3-5-10/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLORSIUDDJDXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioisosteric Replacement:the Ethanamine Side Chain or Other Parts of the Molecule Could Be Replaced with Bioisosteres to Improve Pharmacokinetic Properties or to Explore Alternative Binding Modes.

By systematically applying these design principles, it is possible to develop novel analogs of 2-(1-propylpyrrolidin-3-yl)ethanamine with improved pharmacological profiles.

Computational and Biophysical Characterization of 2 1 Propylpyrrolidin 3 Yl Ethanamine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

A thorough search of scientific literature reveals no specific molecular docking or molecular dynamics simulation studies have been published for 2-(1-propylpyrrolidin-3-yl)ethanamine. These computational techniques are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target at the molecular level. Such studies for other compounds, including various pyrrolidine (B122466) derivatives, have demonstrated the utility of these methods in identifying potential therapeutic targets and understanding mechanisms of action. However, without experimental or computational data for this compound, its potential ligand-target interactions remain uncharacterized.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Similarly, there is a notable absence of published research employing quantum chemical calculations to elucidate the electronic structure and reactivity of this compound. Quantum chemical methods are powerful tools for calculating molecular properties such as orbital energies, charge distribution, and molecular electrostatic potential, which are fundamental to understanding a compound's reactivity and intermolecular interactions. While the principles of these calculations are well-established, their specific application to this compound has not been documented.

In Silico Prediction of Pharmacological Profiles (e.g., ADMET, Target Prediction)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug development. Numerous in silico tools and web servers are available for such predictions. nih.govfrontiersin.orgmdpi.comnih.gov However, a specific and comprehensive ADMET profile for this compound has not been reported in the reviewed literature. General predictive models could be applied to this molecule, but without dedicated studies, its pharmacological and toxicological profile remains speculative. The following table illustrates a hypothetical output from such predictive tools, based on general principles of cheminformatics.

| Property | Predicted Value | Confidence |

| Molecular Weight | 156.28 g/mol | High |

| LogP | 1.5 | Medium |

| H-bond Donors | 1 | High |

| H-bond Acceptors | 2 | High |

| Blood-Brain Barrier Permeation | Likely | Low |

| Human Intestinal Absorption | High | Medium |

This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.

Cheminformatics Approaches for Analog Prioritization

Cheminformatics encompasses a range of computational techniques used to analyze and organize chemical data. These approaches are often employed to identify and prioritize analogs of a lead compound for further investigation. This can involve similarity searching, clustering, and the development of quantitative structure-activity relationship (QSAR) models. In the absence of a known biological target or activity for this compound, and without a dataset of related active compounds, the application of cheminformatics for analog prioritization is not feasible at this time.

Preclinical Pharmacokinetics and Metabolism of 2 1 Propylpyrrolidin 3 Yl Ethanamine

Absorption, Distribution, and Elimination in Preclinical Models

No studies detailing the absorption, distribution, and elimination of 2-(1-propylpyrrolidin-3-yl)ethanamine in any preclinical models were identified. Information regarding its bioavailability, tissue distribution, plasma protein binding, and routes of excretion is not publicly available.

In Vitro Metabolic Stability and Metabolite Identification

There is no published data on the in vitro metabolic stability of this compound in liver microsomes, hepatocytes, or other relevant systems. mdpi.com Furthermore, no reports on the identification and structural elucidation of its potential metabolites could be found. While pyrrolidine-containing compounds can be metabolized by cytochrome P450 enzymes, specific pathways for this compound have not been described. pharmablock.commdpi.com

Role of Cytochrome P450 Enzymes in this compound Metabolism

The specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound have not been identified in the available literature. nih.govnih.govmdpi.com Reaction phenotyping studies, which are essential for determining the contribution of individual CYP enzymes (such as CYP3A4, CYP2D6, etc.) to a drug's metabolism, have not been published for this compound. wikipedia.orgnih.gov

Potential for Drug-Drug Interactions (preclinical enzyme inhibition/induction)

No preclinical data exists regarding the potential of this compound to act as an inhibitor or inducer of cytochrome P450 enzymes. nih.gov Such studies are critical for predicting potential drug-drug interactions, but this information is not available for this specific compound.

Future Research on this compound: Uncharted Territory in Therapeutic Development

While the foundational pharmacology of this compound has been explored to some extent, a significant number of questions remain unanswered, paving the way for extensive future research. The scientific community has only begun to scratch the surface of this compound's potential. The subsequent sections outline key areas where further investigation is not only warranted but essential to fully understand and potentially harness the therapeutic capabilities of this molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.